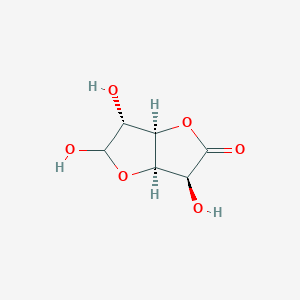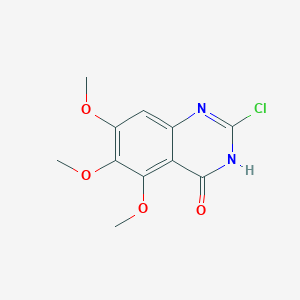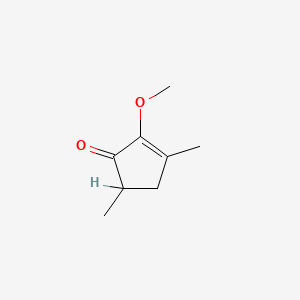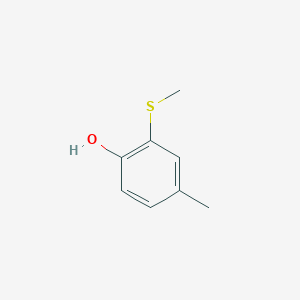
d-Glucofuranurono-6,3-lactone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
d-Glucofuranurono-6,3-lactone can be synthesized from D-glucose through several methods. One common approach involves the oxidation of D-glucose derivatives with a free primary alcoholic group . Oxidizing agents such as potassium permanganate, nitrogen dioxide, halogens, and hydrogen peroxide are used in these reactions . The process typically involves blocking all hydroxyl groups except for the primary alcohol to achieve selective oxidation .
Industrial Production Methods
Industrial production of this compound often involves biocatalysis due to its high efficiency and environmental friendliness . This method includes single enzyme catalysis, multi-enzyme cascade, whole cell catalysis, and co-culture . Enzyme engineering strategies such as enzyme immobilization, mutation, and high-throughput screening are also employed to enhance production efficiency .
化学反应分析
Types of Reactions
d-Glucofuranurono-6,3-lactone undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Oxidation: Potassium permanganate, nitrogen dioxide, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Sodium borohydride is often used for the reduction of this compound derivatives.
Substitution: Various nucleophiles can be used to substitute hydroxyl groups in this compound.
Major Products Formed
The major products formed from these reactions include glucuronides, which are conjugates of this compound with various drugs and toxins . These conjugates are more water-soluble and can be easily excreted from the body .
科学研究应用
d-Glucofuranurono-6,3-lactone has a wide range of applications in scientific research:
作用机制
d-Glucofuranurono-6,3-lactone exerts its effects through the glucuronidation process, where it conjugates with drugs, toxins, and other xenobiotics to form glucuronides . These glucuronides are more water-soluble and can be easily excreted from the body . The molecular targets involved in this process include various enzymes such as uronolactonase, which converts this compound to L-ascorbic acid .
相似化合物的比较
Similar Compounds
D-Glucuronic acid: Another derivative of glucose, involved in similar detoxification processes.
L-Glucurone: An isomer of d-Glucofuranurono-6,3-lactone, used in similar applications.
Uniqueness
This compound is unique due to its specific role in the glucuronic acid pathway and its ability to form glucuronides with a wide range of substances . This makes it particularly valuable in detoxification processes and in the synthesis of various chemical compounds .
属性
分子式 |
C6H8O6 |
|---|---|
分子量 |
176.12 g/mol |
IUPAC 名称 |
(3R,3aR,6S,6aR)-2,3,6-trihydroxy-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-5-one |
InChI |
InChI=1S/C6H8O6/c7-1-3-4(12-5(1)9)2(8)6(10)11-3/h1-5,7-9H/t1-,2+,3-,4-,5?/m1/s1 |
InChI 键 |
OGLCQHRZUSEXNB-VGASXLIASA-N |
手性 SMILES |
[C@@H]12[C@@H]([C@@H](C(=O)O1)O)OC([C@@H]2O)O |
规范 SMILES |
C1(C2C(C(C(=O)O2)O)OC1O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















